molecular formula C15H18N2O3S B414385 Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 114483-62-4

Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B414385
CAS No.: 114483-62-4
M. Wt: 306.4g/mol
InChI Key: JARBZPDXVYXTSA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular structure that includes a phenyl ring substituted with a methoxy group, a thioxo group, and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methoxyaniline and ethyl cyanoacetate as the primary starting materials.

  • Condensation Reaction: The reaction involves a condensation process where 2-methoxyaniline reacts with ethyl cyanoacetate in the presence of a base such as triethylamine.

  • Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the tetrahydropyrimidine ring.

  • Thioxo Formation: The thioxo group is introduced through a thionation reaction using reagents like Lawesson's reagent.

  • Esterification: Finally, the carboxylate ester group is formed through esterification using ethanol and an acid catalyst.

Industrial Production Methods:

  • Batch Process: The compound is often synthesized in a batch process to ensure precise control over reaction conditions and product quality.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles like hydroxide ions or halides, and electrophiles like alkyl halides, are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives or carboxylic acids.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It can serve as a probe to understand biological pathways and interactions.

Medicine: The compound has potential medicinal applications, including its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological responses. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic enzymes.

Comparison with Similar Compounds

  • Ethyl 4-(2-methoxyphenyl)acetate: Similar structure but lacks the thioxo and tetrahydropyrimidine groups.

  • Ethyl cyanoacetate: A simpler compound used as a starting material in the synthesis.

  • 2-Methoxyaniline: A simpler aromatic amine used in the synthesis.

Uniqueness: Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(21)17-13(12)10-7-5-6-8-11(10)19-3/h5-8,13H,4H2,1-3H3,(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBZPDXVYXTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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